BENGHE Foundational & Exploratory

Check Availability & Pricing

MC-Peg2-NH2: A Technical Guide for
Researchers and Drug Development
Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MC-Peg2-NH2

Cat. No.: B12402793

Introduction: MC-Peg2-NH2, also known as Maleimidocaproyl-PEG2-Amine, is a
heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the
development of Antibody-Drug Conjugates (ADCSs). Its structure features a maleimide group at
one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG)
spacer. This unique architecture allows for the covalent linkage of two different molecules,
typically a protein (like an antibody) and a payload (such as a cytotoxic drug). The PEG spacer
enhances the solubility and stability of the resulting conjugate in aqueous environments. This
guide provides a comprehensive overview of the chemical properties, specifications, and
experimental protocols related to MC-Peg2-NH2 for researchers, scientists, and professionals
in drug development.

Core Chemical Properties and Specifications

MC-Peg2-NH2 is a solid compound with specific chemical and physical properties that are
critical for its application in bioconjugation. These properties are summarized in the table below.
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Property

Specification

Chemical Name

Maleimidocaproyl-PEG2-Amine

Synonyms

MC-PEG2-Amine

CAS Number

640267-62-5[1]

Molecular Formula

C16H27N305[1]

Molecular Weight 341.4 g/mol [1]
Purity >96%[1]
Physical Form Solid

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-(2,5-

IUPAC Name ] ] )
dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
Soluble in DMSO. Can be formulated in

Solubility PEG300, Tween 80, and Corn oil for in vivo

applications.

. Store at -20°C or -80°C, protected from light and
Storage and Handling <t
moisture.

Spectroscopic Data (lllustrative)

While specific spectra for MC-Peg2-NH2 are not readily available in the public domain, the
expected spectral characteristics can be inferred from its structure and data for similar PEG-
containing molecules.

e 1H NMR: The proton NMR spectrum is expected to show characteristic peaks for the
maleimide protons, the methylene protons of the caproyl group, the repeating ethylene glycol
units of the PEG spacer, and the terminal amine group.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons
of the maleimide and amide groups, the carbons of the PEG spacer, and the aliphatic
carbons of the caproyl chain. The chemical shifts would be influenced by the neighboring
heteroatoms (oxygen and nitrogen).[2]
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e FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to
the N-H stretching of the primary amine (around 3300-3500 cm~1), C=0 stretching of the
maleimide and amide groups (around 1650-1750 cm~1), and the C-O-C ether stretching of
the PEG chain (around 1100 cm™1).

o Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (341.4 g/mol ) and fragmentation patterns consistent
with its structure.

Experimental Protocols

MC-Peg2-NH2 is a versatile linker used in various bioconjugation procedures. The following
are detailed methodologies for its common applications.

Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the two-step process for conjugating an antibody to a drug molecule
using MC-Peg2-NH2.

Step 1: Reaction of the Amine Group with an Activated Drug

The primary amine of MC-Peg2-NH2 is first reacted with a drug molecule that has been pre-
activated, typically as an N-hydroxysuccinimide (NHS) ester.

o Materials:

o MC-Peg2-NH2

o

NHS-activated drug

[¢]

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

[e]

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

[e]

Reaction vessel

o

Stirring apparatus
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e Procedure:

o

Dissolve the NHS-activated drug in anhydrous DMF or DMSO.

o In a separate vessel, dissolve MC-Peg2-NH2 in the same solvent.

o Add the MC-Peg2-NH2 solution to the activated drug solution.

o Add a slight molar excess of TEA or DIPEA to the reaction mixture to act as a base.

o Allow the reaction to proceed at room temperature for 2-4 hours with constant stirring.

o Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-
MS).

o Upon completion, the resulting maleimide-functionalized drug can be purified by
chromatography.

Step 2: Conjugation of the Maleimide-Functionalized Drug to an Antibody

The maleimide group of the drug-linker conjugate reacts specifically with free thiol groups on a
reduced antibody.

o Materials:

o Maleimide-functionalized drug (from Step 1)

o

Antibody

[¢]

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

[¢]

Phosphate-buffered saline (PBS), pH 6.5-7.5

[e]

Desalting column
e Procedure:

o Dissolve the antibody in PBS.
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o Add a controlled molar excess of the reducing agent (DTT or TCEP) to the antibody
solution to reduce the interchain disulfide bonds and generate free thiol groups.

o Incubate the reaction at 37°C for 30-60 minutes.

o Remove the excess reducing agent using a desalting column, exchanging the buffer to
PBS at pH 6.5-7.5.

o Immediately add the maleimide-functionalized drug to the reduced antibody solution. A
typical molar ratio is 5-10 moles of the drug-linker per mole of antibody.

o Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

o The reaction can be quenched by adding a thiol-containing compound like cysteine or N-
acetylcysteine.

o Purify the resulting ADC using size-exclusion chromatography (SEC) or other protein
purification techniques to remove unconjugated drug-linker and other impurities.

o Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its
purity and activity.

Visualizations
Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate
using MC-Peg2-NH2.
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Caption: Workflow for the two-step synthesis of an ADC using MC-Peg2-NH2.

Reaction Mechanism of Functional Groups

The utility of MC-Peg2-NH2 lies in the specific reactivity of its two terminal functional groups.
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Amine Reaction Maleimide Reaction
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Caption: Reaction mechanisms of the amine and maleimide groups of MC-Peg2-NH2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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